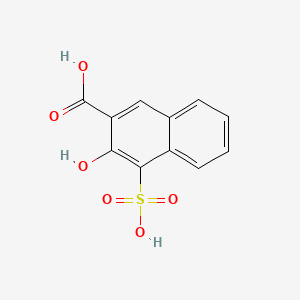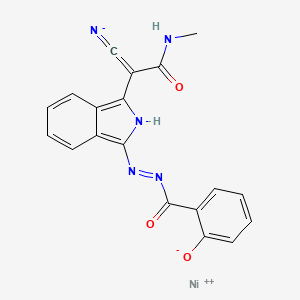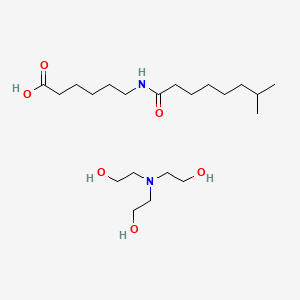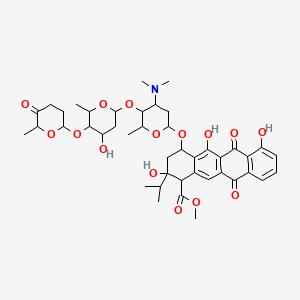
13-Methylaclacinomycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methylaclacinomycin A is an anthracycline antibiotic known for its potent antitumor properties. It is a derivative of aclacinomycin A, which is produced by the bacterium Streptomyces galilaeus. This compound has garnered significant attention due to its efficacy in inhibiting the growth of various cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylaclacinomycin A involves multiple steps, starting from the precursor aklavinone. The process includes glycosylation reactions where sugar moieties are attached to the aglycone structure. The reaction conditions typically involve the use of glycosyl donors and acceptors in the presence of catalysts to facilitate the formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. The bacterium Streptomyces galilaeus is cultured under specific conditions to maximize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Methylaclacinomycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
13-Methylaclacinomycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of glycosylation and other chemical reactions.
Biology: The compound is employed in research to understand its interactions with cellular components and its effects on cell growth and division.
Medicine: Due to its antitumor properties, this compound is extensively studied for its potential use in cancer therapy.
Industry: The compound is used in the development of new antibiotics and antitumor agents.
Mécanisme D'action
The mechanism of action of 13-Methylaclacinomycin A involves several molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase Inhibition: It inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair.
Generation of Reactive Oxygen Species: The compound induces the production of reactive oxygen species, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Aclacinomycin A: The parent compound from which 13-Methylaclacinomycin A is derived. It shares similar antitumor properties but differs in its side-chain structure.
Doxorubicin: Another anthracycline antibiotic with potent antitumor activity. It is widely used in cancer therapy but has a different mechanism of action.
Daunorubicin: Similar to doxorubicin, it is used in the treatment of leukemia and other cancers.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which enhances its antitumor activity and reduces its toxicity compared to other anthracyclines .
Propriétés
Numéro CAS |
78776-19-9 |
|---|---|
Formule moléculaire |
C43H55NO15 |
Poids moléculaire |
825.9 g/mol |
Nom IUPAC |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-propan-2-yl-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H55NO15/c1-18(2)43(52)17-29(34-23(36(43)42(51)53-8)14-24-35(39(34)50)38(49)33-22(37(24)48)10-9-11-27(33)46)57-31-15-25(44(6)7)40(20(4)55-31)59-32-16-28(47)41(21(5)56-32)58-30-13-12-26(45)19(3)54-30/h9-11,14,18-21,25,28-32,36,40-41,46-47,50,52H,12-13,15-17H2,1-8H3 |
Clé InChI |
GYFOTJOVWIHMEG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C(C)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)

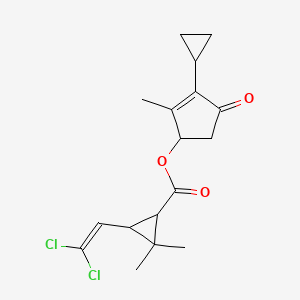

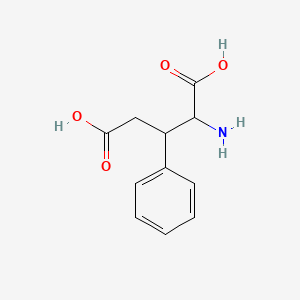
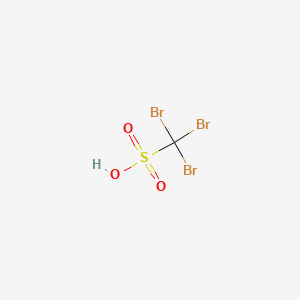

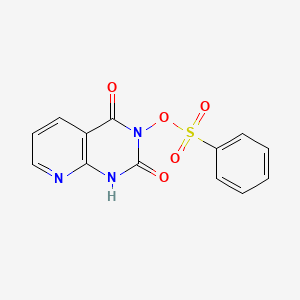
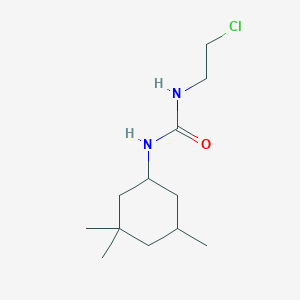
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
